2-苄基硫代-6-氯嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

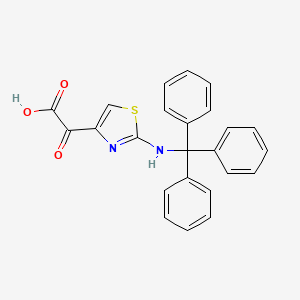

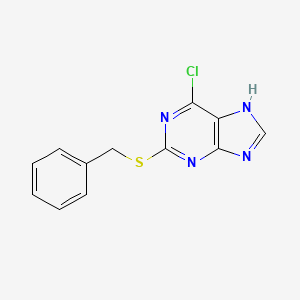

2-Benzylthio-6-chloropurine is a purine derivative with a benzylthio group attached to the 6-position of the purine ring. It has a molecular formula of C12H9ClN4S and a molecular weight of 276.75 g/mol .

Synthesis Analysis

A series of 6-substituted purines, including 2-Benzylthio-6-chloropurine, were synthesized from commercially available 2-amino-6-chloropurine with appropriate reagents . The synthesis of these compounds was confirmed by elemental analysis, 1H NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of 2-Benzylthio-6-chloropurine includes a benzylthio group attached to the 6-position of the purine ring . The compound’s InChI isInChI=1S/C12H9ClN4S/c13-12-16-10-9 (14-7-15-10)11 (17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H,14,15,16,17) . Physical And Chemical Properties Analysis

2-Benzylthio-6-chloropurine has a molecular weight of 276.745 Da . Its InChIKey isCLBBDQGSXQEBIT-UHFFFAOYSA-N . The compound’s canonical SMILES is c1ccc(cc1)CSc2c3c(nc[nH]3)nc(n2)Cl .

科学研究应用

合成和化学应用

- 2-苄基硫代-6-氯嘌呤已被用于 2,6,9-三取代嘌呤的无痕固相合成中,为这些化合物的合成提供了一种多功能中间体。这种方法对于组合化学库的开发非常重要,尤其是在钯催化的交叉偶联反应中 (Brun,Legraverend,& Grierson,2002)。

- 该化合物在抗分枝杆菌研究中发挥作用,特别是在 6-芳基嘌呤的合成中,已显示出对结核分枝杆菌的活性 (Gundersen,Nissen‐meyer,& Spilsberg,2002)。

合成方法学进展

- 已开发出一种将苄基引入 6-氯嘌呤 3'-O-苯甲酰核糖的 2'-OH 的方法,表明其在修饰嘌呤核糖核苷中的用途,这是核苷合成中的关键步骤 (Kozai,Fuzikawa,Harumoto,& Maruyama,2003)。

生化相互作用和酶抑制

- 已合成 2-苄基硫代-6-氯嘌呤并检查了它与大肠杆菌中的嘌呤核苷磷酸化酶的相互作用。这包括对混合型抑制的研究,表明其作为生化研究中酶抑制剂的潜力 (Bzowska,Magnowska,& Kazimierczuk,1999)。

药物研究

- 在药物领域,其衍生物已被研究用于抗病毒活性,特别是针对鼻病毒,突出了其在药物化学中的潜力 (Kelley,Linn,& Selway,1990)。

安全和危害

The safety data sheet for 6-Chloropurine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation .

未来方向

The synthesis of purine conjugates with natural amino acids, including 2-Benzylthio-6-chloropurine, is a promising direction in the search for novel therapeutic agents . These compounds have been found to be highly active against various viruses and exhibit antitumor and antimycobacterial effects . Future research could focus on further exploring these biological activities and developing more efficient synthesis methods .

属性

IUPAC Name |

2-benzylsulfanyl-6-chloro-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPLCCYCWKFWAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457347 |

Source

|

| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylthio-6-chloropurine | |

CAS RN |

51998-91-5 |

Source

|

| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。